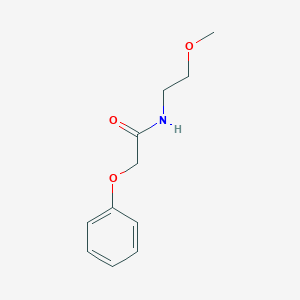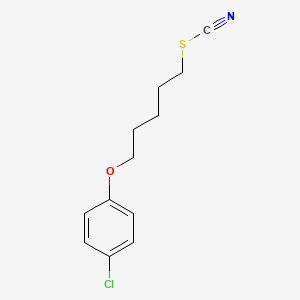![molecular formula C18H17BrN2O4 B4908524 3-Bromobenzyl 2-{[2-(benzoylamino)acetyl]amino}acetate](/img/structure/B4908524.png)
3-Bromobenzyl 2-{[2-(benzoylamino)acetyl]amino}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromobenzyl 2-{[2-(benzoylamino)acetyl]amino}acetate is an organic compound that features a bromobenzyl group attached to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromobenzyl 2-{[2-(benzoylamino)acetyl]amino}acetate typically involves multiple steps:
Bromination: The starting material, benzylamine, undergoes bromination to form 3-bromobenzylamine.
Acylation: The 3-bromobenzylamine is then acylated with benzoyl chloride to form 3-bromobenzyl benzamide.
Coupling Reaction: The benzamide derivative is coupled with glycine ethyl ester in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromobenzyl 2-{[2-(benzoylamino)acetyl]amino}acetate can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the benzoylamino moiety can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: 3-Bromobenzaldehyde or 3-bromobenzoic acid.
Reduction: 3-Bromobenzylamine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromobenzyl 2-{[2-(benzoylamino)acetyl]amino}acetate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Bromobenzyl 2-{[2-(benzoylamino)acetyl]amino}acetate involves its interaction with specific molecular targets. The bromobenzyl group can interact with hydrophobic pockets in proteins, while the benzoylamino moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzylamine: A simpler compound with similar bromobenzyl functionality.
Benzoylaminoacetic acid: Shares the benzoylamino group but lacks the bromobenzyl moiety.
N-Benzoylglycine: Contains the benzoylamino and glycine components but without the bromobenzyl group.
Uniqueness
3-Bromobenzyl 2-{[2-(benzoylamino)acetyl]amino}acetate is unique due to the combination of the bromobenzyl and benzoylamino groups, which confer distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3-bromophenyl)methyl 2-[(2-benzamidoacetyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O4/c19-15-8-4-5-13(9-15)12-25-17(23)11-20-16(22)10-21-18(24)14-6-2-1-3-7-14/h1-9H,10-12H2,(H,20,22)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZIASBTDJPBPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)OCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
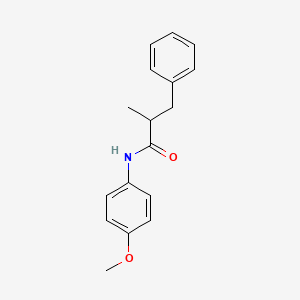
![2-[1-(2-ethoxybenzyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B4908454.png)
![4-ethoxy-N-[2-[(4-ethoxyphenyl)sulfonylamino]ethyl]benzenesulfonamide](/img/structure/B4908455.png)
![2-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B4908462.png)
![Cyclohexyl 6-methyl-2-oxo-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4908463.png)
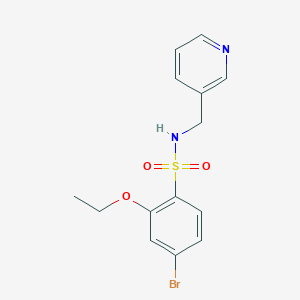
![N-[2-(PHENYLSULFANYL)ETHYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE](/img/structure/B4908482.png)
![(5Z)-1-(4-ethoxyphenyl)-5-[(2-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4908485.png)
![N-[5-[(2,6-dimethylphenyl)sulfamoyl]-2-methoxyphenyl]propanamide](/img/structure/B4908489.png)
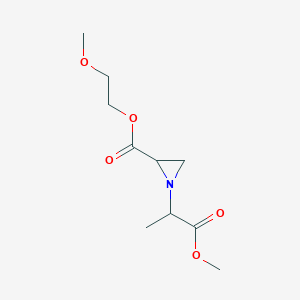
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-isopropylbenzyl)ethanediamide](/img/structure/B4908496.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4908498.png)
